molecular formula C8H10FN3O3 B8335553 3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8335553
M. Wt: 215.18 g/mol
InChI Key: QUTHZYVKYYYEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C8H10FN3O3 and its molecular weight is 215.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

Molecular Formula

C8H10FN3O3

Molecular Weight

215.18 g/mol

IUPAC Name

methyl 3-amino-5-(2-fluoroethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C8H10FN3O3/c1-14-8(13)6-7(10)12-5(4-11-6)15-3-2-9/h4H,2-3H2,1H3,(H2,10,12)

InChI Key

QUTHZYVKYYYEDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1N)OCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester (330 mg, 0.962 mmol) in dry MeOH (12 ml) was added sodium methoxide (52.0 mg, 0.962 mmol) at 0° C. The resulting suspension was stirred at it for 1 h. Saturated aq. NH4Cl, was added and then mixture was extracted with EtOAc. The combined organic layers were dried with Na2SO4, filtered and evaporated. The residue was purified by chromatography on silica gel (DCM to DCM/EtOAc 9:1) to provide the title compound as white solid (176 mg).
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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